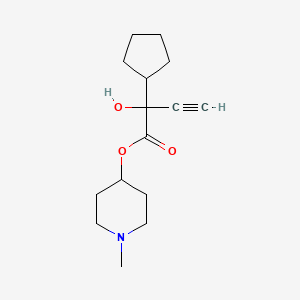
1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate is a chemical compound with the molecular formula C19H27NO3 It is known for its complex structure, which includes a piperidine ring, a cyclopentyl group, and an ethynyl group attached to a glycolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopentyl group. The ethynyl group is then introduced through a series of reactions, including alkylation and esterification. Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-piperidyl cyclopentyl(ethynyl)glycolate can be compared with other similar compounds, such as:
1-Methyl-4-piperidyl cyclopentylphenylglycolate: This compound has a similar structure but with a phenyl group instead of an ethynyl group.
1-Methyl-4-piperidyl cyclopentyl(hydroxy)glycolate: This compound has a hydroxy group instead of an ethynyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92956-76-8 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxybut-3-ynoate |
InChI |
InChI=1S/C15H23NO3/c1-3-15(18,12-6-4-5-7-12)14(17)19-13-8-10-16(2)11-9-13/h1,12-13,18H,4-11H2,2H3 |
InChI Key |
VCWICUKEPYKJAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C#C)(C2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
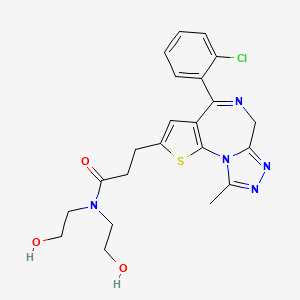

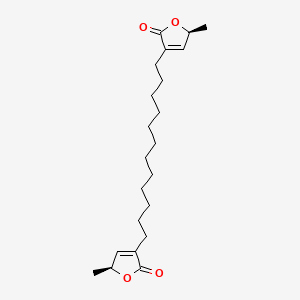
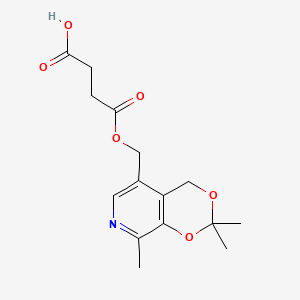
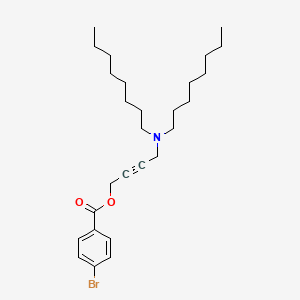
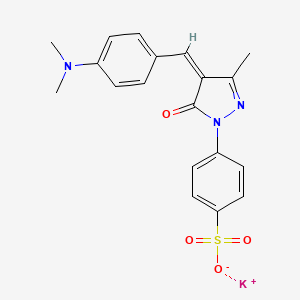
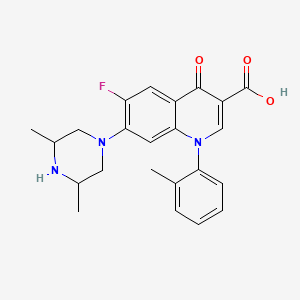
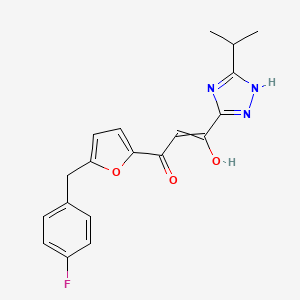

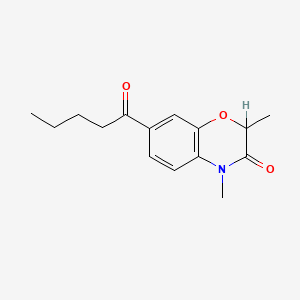

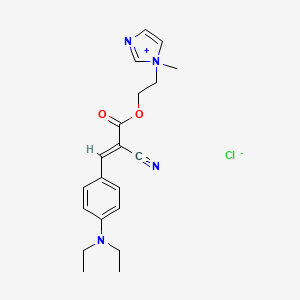
![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)
